![molecular formula C24H30ClN7O4S B607270 N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 1255529-24-8](/img/structure/B607270.png)
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Vue d'ensemble
Description
Edoxaban Isomer is an impurity of Edoxaban, a novel inhibitor of factor Xa.
Applications De Recherche Scientifique
Anticoagulant
Edoxaban Isomer is a novel anticoagulant drug . It acts as a direct, selective, and reversible inhibitor of the coagulation factor Xa . It is used in the treatment of venous thromboembolism, which includes deep vein thrombosis and pulmonary embolism .
COVID-19 Treatment
Due to the emerging problem of sudden death caused by pulmonary embolism as a consequence of coronavirus infection (COVID-19), the World Health Organization introduced new guidelines to treat patients with COVID-19 with oral anticoagulants . Edoxaban tosylate monohydrate, an oral anticoagulant, doesn’t require hospitalization after dose adjustment .
Spectrofluorimetric Analysis
A precise, sensitive, eco-friendly, simple, rapid, and derivative spectrofluorimetric method was developed to quantify edoxaban tosylate monohydrate in pure form and pharmaceutical dosage form . This method relies on the derivatization by 9-fluorenyl methyl chloroformate at room temperature in borate buffer pH 9.0 .
Stability Testing
Edoxaban has an oxamide bond which is susceptible to acid hydrolysis . A stability-indicating method was developed to establish its stability towards acid hydrolysis . Six major degradation products were detected, well separated, and determined by LC-MS .
Green Assessment
The green assessment of the spectrofluorimetric method was achieved utilizing the eco-scale and the Green Analytical Procedure Index . This method showed high precision and accuracy with an average percent recovery of 101.46% ± 1.02 .
Molecular Structure Study
The geometries and energies of factor Xa inhibitors including edoxaban were studied using the Becke3LYP/6-31++G (d,p) or Grimme’s B97D/6-31++G (d,p) method .
Mécanisme D'action
Target of Action
Edoxaban Isomer, also known as N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation .
Mode of Action
Edoxaban Isomer acts as a selective inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition is highly selective, competitive, and concentration-dependent .
Biochemical Pathways
The inhibition of Factor Xa by Edoxaban Isomer disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This disruption leads to a decrease in thrombin generation and a range of platelet activation parameters, ultimately reducing the risk of clot formation .
Pharmacokinetics
Edoxaban Isomer exhibits linear and predictable pharmacokinetics . After oral administration, it quickly reaches peak plasma concentrations within 1.0–2.0 hours . The drug has high oral bioavailability, approximately 62%, and is predominantly absorbed from the upper gastrointestinal tract . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Both renal and non-renal pathways contribute almost equally to its clearance .
Result of Action
The primary result of Edoxaban Isomer’s action is the reduction of stroke and systemic embolism (SE) risk in patients with nonvalvular atrial fibrillation (NVAF) and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant . It has been shown to be non-inferior to warfarin in these indications .
Action Environment
Strong p-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil, can increase the exposure of edoxaban isomer, requiring a dose reduction by 50% to avoid the risk of over-exposure . Additionally, the exposure of Edoxaban Isomer may also increase in patients with a body weight ≤60 kg and moderate renal impairment .
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-FRFSOERESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



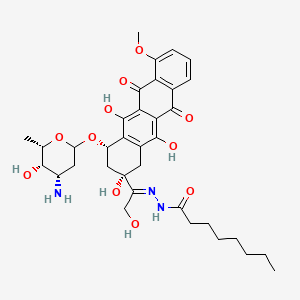

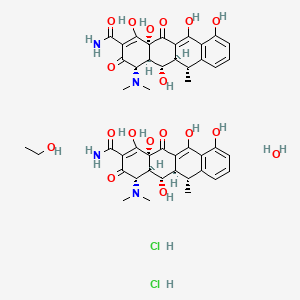
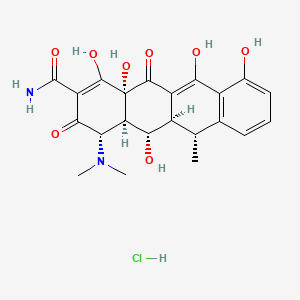


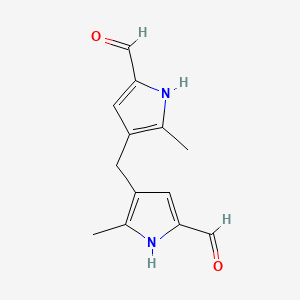

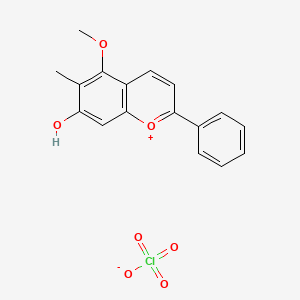

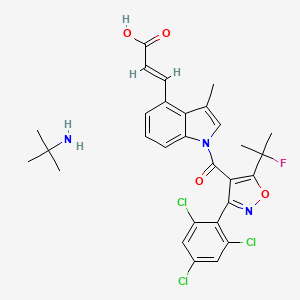
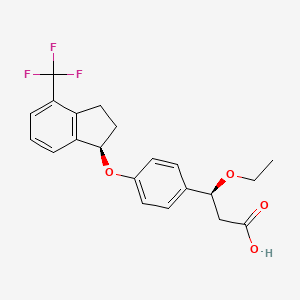

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)